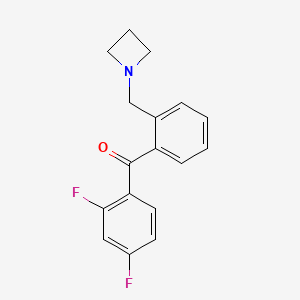

2'-Azetidinomethyl-2,4-difluorobenzophenone

説明

2’-Azetidinomethyl-2,4-difluorobenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is a white crystalline solid with the molecular formula C17H15F2NO and a molecular weight of 287.3 g/mol. This compound is known for its potent and selective inhibition of the enzyme fatty acid amide hydrolase.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Azetidinomethyl-2,4-difluorobenzophenone typically involves the reaction of 2,4-difluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2’-Azetidinomethyl-2,4-difluorobenzophenone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

化学反応の分析

Types of Reactions

2’-Azetidinomethyl-2,4-difluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: It undergoes substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

科学的研究の応用

2’-Azetidinomethyl-2,4-difluorobenzophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It serves as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase, making it valuable in biological studies.

Medicine: Its inhibitory properties are explored for potential therapeutic applications in treating conditions related to fatty acid amide hydrolase activity.

Industry: It is used in manufacturing processes to improve product quality and efficiency.

作用機序

The mechanism of action of 2’-Azetidinomethyl-2,4-difluorobenzophenone involves its inhibition of the enzyme fatty acid amide hydrolase. This enzyme is responsible for the hydrolysis of fatty acid amides, and its inhibition leads to increased levels of these amides in the body. The compound binds irreversibly to the active site of the enzyme, preventing its activity and thereby exerting its effects.

類似化合物との比較

Similar Compounds

- 2-Azetidinomethyl-2’-fluorobenzophenone

- 2-Azetidinomethyl-4’-fluorobenzophenone

- 2-Azetidinomethyl-4’-difluorobenzophenone

Uniqueness

2’-Azetidinomethyl-2,4-difluorobenzophenone is unique due to its dual fluorine substitution on the benzophenone ring, which enhances its inhibitory potency and selectivity towards fatty acid amide hydrolase compared to similar compounds.

生物活性

2'-Azetidinomethyl-2,4-difluorobenzophenone is a novel compound classified as a benzophenone derivative. Its unique structural features, particularly the presence of fluorine atoms and an azetidine ring, suggest significant biological activity, particularly as an inhibitor of fatty acid amide hydrolase (FAAH). This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C17H15F2NO

- Molecular Weight : 287.3 g/mol

- Appearance : White crystalline solid

The primary mechanism of action for this compound involves the inhibition of the enzyme FAAH. This enzyme is crucial for the hydrolysis of fatty acid amides, including anandamide, which is an endocannabinoid involved in various physiological processes. Inhibition of FAAH leads to increased levels of these fatty acid amides in the body, potentially enhancing their physiological effects.

The compound binds irreversibly to the active site of FAAH, which prevents substrate hydrolysis and results in altered endocannabinoid signaling pathways. This mechanism underpins its potential therapeutic applications in pain management and other disorders related to cannabinoid signaling.

Inhibition of Fatty Acid Amide Hydrolase

Research indicates that this compound exhibits potent and selective inhibition of FAAH. This property has been explored for various therapeutic applications:

- Pain Management : Enhanced levels of anandamide can lead to analgesic effects, making this compound a candidate for pain relief therapies.

- Anxiety and Depression : By modulating endocannabinoid levels, it may also play a role in treating mood disorders.

- Neuroprotection : Increased anandamide levels have been associated with neuroprotective effects in neurodegenerative diseases.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that this compound inhibited FAAH activity with an IC50 value indicating high potency compared to other known inhibitors.

- The compound was shown to increase anandamide levels significantly in neuronal cultures, suggesting its potential for enhancing cannabinoid signaling in neurological contexts.

-

In Vivo Studies :

- Animal models treated with this compound displayed reduced pain responses in inflammatory pain models, supporting its use as a therapeutic agent for pain management.

-

Comparative Studies :

- When compared to other FAAH inhibitors, such as URB597 and PF-3845, this compound demonstrated superior selectivity and potency.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | FAAH Inhibition Potency | Therapeutic Potential |

|---|---|---|---|

| This compound | Two fluorine atoms; azetidine ring | High | Pain relief; neuroprotection |

| URB597 | No azetidine; single fluorine | Moderate | Pain relief |

| PF-3845 | No azetidine; multiple substitutions | Moderate | Anxiety treatment |

特性

IUPAC Name |

[2-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO/c18-13-6-7-15(16(19)10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYMMPODOVNHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643729 | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898755-31-2 | |

| Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](2,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。